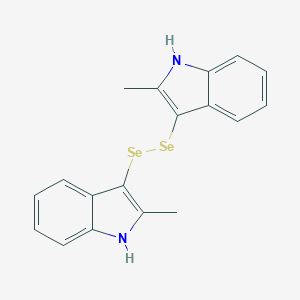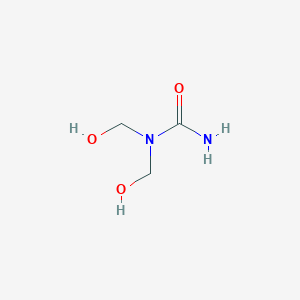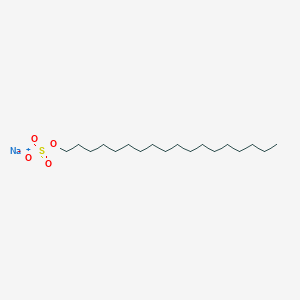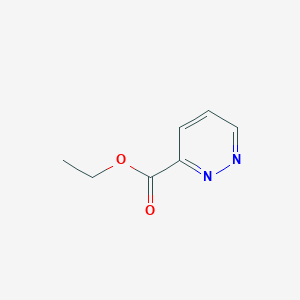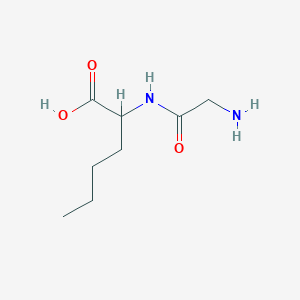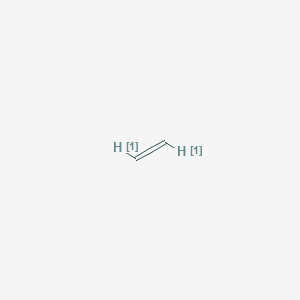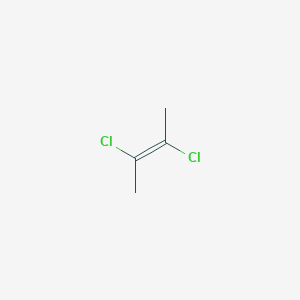
2,3-Dichloro-2-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-2-butene is a colorless liquid that is commonly used in scientific research applications. This chemical compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2,3-Dichloro-2-butene is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to the accumulation of toxic metabolites, which can cause cell death.
Biochemical and Physiological Effects:
2,3-Dichloro-2-butene has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to cells, particularly cancer cells. It has also been shown to cause DNA damage and to induce apoptosis, or programmed cell death. Additionally, 2,3-Dichloro-2-butene has been shown to have anti-inflammatory properties.
实验室实验的优点和局限性
2,3-Dichloro-2-butene has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also highly reactive, which makes it useful in a variety of reactions. However, it is also highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
未来方向
There are several future directions for the study of 2,3-Dichloro-2-butene. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of its potential use in cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and its effects on cells and tissues.
Conclusion:
2,3-Dichloro-2-butene is a chemical compound that is commonly used in scientific research applications. It is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there is still much to learn about this compound, it has already shown great potential in a variety of areas of research.
合成方法
2,3-Dichloro-2-butene is synthesized through a process called chlorination. This process involves the reaction of 2-butene with chlorine gas. The reaction takes place at high temperatures and is catalyzed by ultraviolet light. The resulting product is 2,3-Dichloro-2-butene.
科学研究应用
2,3-Dichloro-2-butene is commonly used in scientific research applications. It is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of other compounds. Additionally, 2,3-Dichloro-2-butene has been studied for its potential use in cancer treatment.
属性
CAS 编号 |
1587-29-7 |
|---|---|
产品名称 |
2,3-Dichloro-2-butene |
分子式 |
C4H6Cl2 |
分子量 |
124.99 g/mol |
IUPAC 名称 |
(E)-2,3-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+ |
InChI 键 |
YRCBNVMRRBIDNF-ONEGZZNKSA-N |
手性 SMILES |
C/C(=C(/C)\Cl)/Cl |
SMILES |
CC(=C(C)Cl)Cl |
规范 SMILES |
CC(=C(C)Cl)Cl |
其他 CAS 编号 |
1587-29-7 4279-21-4 |
Pictograms |
Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



